molecular formula C13H13NO B11899882 3-Methyl-3,4-dihydro-2h-naphtho[2,1-e][1,3]oxazine CAS No. 6625-51-0

3-Methyl-3,4-dihydro-2h-naphtho[2,1-e][1,3]oxazine

Cat. No.: B11899882
CAS No.: 6625-51-0
M. Wt: 199.25 g/mol
InChI Key: OIUOFQJQYDMLMO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3-Methyl-3,4-dihydro-2H-naphtho[2,1-e][1,3]oxazine involves a one-pot three-component condensation reaction. This reaction typically includes 2-hydroxy-1,4-naphthoquinone, aromatic amines, and formaldehyde in the presence of a solvent such as glycerol at 50°C . The products are obtained in high yields (85-95%) within a short reaction time (5-10 minutes) .

Industrial Production Methods

Industrial production methods for this compound often focus on optimizing the reaction conditions to achieve higher yields and purity. The use of environmentally benign protocols, such as the one-pot synthesis in glycerol, is favored due to its operational simplicity and easy workup . Additionally, the reuse of solvents like glycerol can make the process more sustainable .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-3,4-dihydro-2H-naphtho[2,1-e][1,3]oxazine is unique due to its specific substitution pattern and the resulting pharmacological properties.

Properties

CAS No.

6625-51-0

Molecular Formula

C13H13NO

Molecular Weight

199.25 g/mol

IUPAC Name

3-methyl-2,4-dihydrobenzo[h][1,3]benzoxazine

InChI

InChI=1S/C13H13NO/c1-14-8-11-7-6-10-4-2-3-5-12(10)13(11)15-9-14/h2-7H,8-9H2,1H3

InChI Key

OIUOFQJQYDMLMO-UHFFFAOYSA-N

Canonical SMILES

CN1CC2=C(C3=CC=CC=C3C=C2)OC1

Origin of Product

United States

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